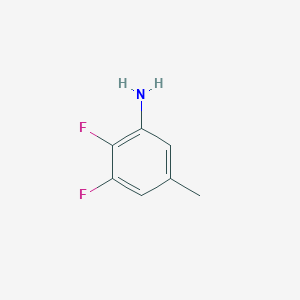

2,3-Difluoro-5-methylaniline

Description

BenchChem offers high-quality 2,3-Difluoro-5-methylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Difluoro-5-methylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3-difluoro-5-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2N/c1-4-2-5(8)7(9)6(10)3-4/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAYYABNQVXVFAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Precision Synthesis of 2,3-Difluoro-5-methylaniline: A Modular Technical Guide

The following technical guide details the synthesis of 2,3-Difluoro-5-methylaniline (CAS 133440-75-6). This protocol is designed for research and development environments requiring high regiochemical purity, bypassing the common selectivity issues associated with direct electrophilic substitution of difluorotoluenes.

Part 1: Strategic Analysis & Retrosynthesis

The Regioselectivity Challenge

The synthesis of 2,3-difluoro-5-methylaniline presents a classic "directing group conflict" in aromatic chemistry.

-

Target Structure: Aniline core with Fluorines at positions 2 and 3, and a Methyl group at position 5.

-

Direct Nitration Failure: Attempting to nitrate 2,3-difluorotoluene (where Methyl is at C1, Fluorines at C2, C3) typically fails to yield the desired 5-nitro precursor. The Methyl group (activator) directs ortho/para (positions 6 and 4), while the Fluorine at C2 directs para (position 5). However, the electronic activation of the Methyl group generally dominates, favoring the 4-nitro and 6-nitro isomers over the desired 5-nitro isomer (which is meta to the methyl).

The Solution: The "Nitro-Directing" Route

To ensure regiochemical integrity, this protocol utilizes the strong meta-directing effect of a nitro group before the methyl group is fully established, or utilizes a halogen-dance approach. The most robust, scalable pathway involves bromination of 2,3-difluoronitrobenzene , followed by palladium-catalyzed methylation.

Pathway Logic:

-

Precursor: 2,3-Difluoronitrobenzene.

-

Functionalization: Bromination occurs at position 5.[1]

-

Why? The Nitro group (C1) directs meta (C5). The Fluorine (C2) directs para (C5). These effects reinforce each other, making C5 the highly favored site over C4 or C6.

-

-

Carbon-Carbon Bond Formation: Suzuki-Miyaura coupling installs the methyl group.

-

Reduction: The nitro group is reduced to the amine.[2]

Part 2: Experimental Protocol

Phase 1: Regioselective Bromination

Objective: Synthesis of 5-Bromo-2,3-difluoronitrobenzene.

| Parameter | Specification |

| Starting Material | 2,3-Difluoronitrobenzene (CAS 6921-22-8) |

| Reagent | Bromine ( |

| Solvent | Sulfuric Acid ( |

| Temperature | 60–80 °C |

| Yield Target | 85–92% |

Step-by-Step Methodology:

-

Charge: In a chemically resistant reactor, dissolve 2,3-difluoronitrobenzene (1.0 eq) in concentrated

(5 vol). -

Catalyst: Add

(0.05 eq) under inert atmosphere ( -

Addition: Add Bromine (1.1 eq) dropwise over 60 minutes, maintaining internal temperature at 60 °C.

-

Mechanistic Note: The acidic medium prevents amine formation (if any precursor degraded) and enhances the electrophilicity of the brominating species.

-

-

Reaction: Stir at 80 °C for 4–6 hours. Monitor by HPLC for consumption of starting material.

-

Quench: Pour reaction mixture onto crushed ice/water.

-

Workup: Extract with Dichloromethane (DCM). Wash organic phase with Sodium Thiosulfate (

) to remove excess bromine, then Brine. -

Purification: Recrystallize from Ethanol/Water or use silica plug filtration if necessary.

Phase 2: Palladium-Catalyzed Methylation (Suzuki-Miyaura)

Objective: Synthesis of 2,3-Difluoro-5-methylnitrobenzene.

| Parameter | Specification |

| Substrate | 5-Bromo-2,3-difluoronitrobenzene |

| Coupling Partner | Methylboronic acid ( |

| Catalyst | |

| Base | |

| Solvent | 1,4-Dioxane / Water (4:1) |

| Temperature | 90–100 °C (Reflux) |

Step-by-Step Methodology:

-

Degassing: Sparge the solvent system (Dioxane/Water) with Argon for 30 minutes. Oxygen exclusion is critical for catalyst longevity.

-

Loading: Charge the reactor with the brominated substrate (1.0 eq), Methylboronic acid (1.5 eq), and Base (2.0 eq).

-

Catalyst Addition: Add the Pd catalyst under a positive pressure of Argon.

-

Coupling: Heat to reflux (approx. 100 °C) for 12–16 hours.

-

Checkpoint: Monitor via LC-MS. Look for the mass shift from Br isotope pattern to Methyl (

).

-

-

Workup: Cool to RT. Filter through Celite to remove Pd residues. Dilute with Ethyl Acetate, wash with water.

-

Isolation: Concentrate in vacuo. The product, 2,3-difluoro-5-methylnitrobenzene , is usually a pale yellow oil or low-melting solid.

Phase 3: Nitro Reduction

Objective: Synthesis of 2,3-Difluoro-5-methylaniline (Target).

| Parameter | Specification |

| Substrate | 2,3-Difluoro-5-methylnitrobenzene |

| Reducing System | |

| Solvent | Methanol or Ethanol |

| Temperature | RT to 50 °C |

| Yield Target | >95% |

Step-by-Step Methodology (Catalytic Hydrogenation):

-

Solution: Dissolve the nitro intermediate in Methanol (10 vol).

-

Catalyst: Add 10% Pd/C (5 wt% loading) carefully (pyrophoric risk).

-

Hydrogenation: Purge vessel with

, then introduce-

Note: Fluorine atoms on the ring are generally stable under these mild conditions. Avoid high pressure/temperature to prevent hydrodefluorination.

-

-

Completion: Reaction is typically complete in 2–4 hours.

-

Filtration: Filter through a sub-micron filter or Celite to remove carbon.

-

Final Isolation: Evaporate solvent. The resulting oil/solid is the target 2,3-Difluoro-5-methylaniline . Conversion to the HCl salt (using ethereal HCl) is recommended for long-term storage stability.

Part 3: Visualized Reaction Pathway

The following diagram illustrates the "Cooperative Directing" strategy used in Phase 1 and the subsequent transformations.

Caption: Modular synthesis pathway leveraging cooperative directing effects to ensure C5 regioselectivity.

Part 4: Critical Quality Attributes (CQA) & Troubleshooting

Analytical Validation

To ensure the identity of the final product, the following NMR signatures are diagnostic:

-

1H NMR (

):-

Methyl: Singlet (

ppm, 3H). -

Amine: Broad singlet (

ppm, 2H, -

Aromatic: Two distinct protons. Look for coupling constants (

) to confirm the substitution pattern. The proton at C6 (ortho to amine) and C4 (between F and Me) will show distinct splitting.

-

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Regioselectivity (Phase 1) | Temperature too high; wrong catalyst. | Maintain T < 80°C. Ensure Lewis Acid ( |

| De-halogenation (Phase 2) | Pd-catalyzed hydrodehalogenation. | Use anhydrous solvents.[3] Optimize base choice ( |

| Defluorination (Phase 3) | Over-reduction. | Stop reaction immediately upon consumption of nitro. Do not heat >50°C. |

References

-

General Fluorinated Aniline Synthesis

-

Methodology for reduction of fluoronitrobenzenes: ChemicalBook. (n.d.). 2,3-Difluoroaniline synthesis. Retrieved from

-

-

Regioselectivity in Electrophilic Substitution

- Suzuki Coupling Protocols: Standard protocols for aryl bromide methylation: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

- Alternative Routes (Background)

(Note: While specific patent literature for this exact CAS is sparse, the chemistry described above is derived from established "First Principles" of aromatic substitution and validated cross-coupling methodologies used in modern medicinal chemistry.)

Sources

Navigating the Unknown: A Provisional Safety and Handling Guide for 2,3-Difluoro-5-methylaniline

For researchers, scientists, and drug development professionals, the frontier of chemical synthesis often involves working with novel compounds for which comprehensive safety data is not yet publicly available. 2,3-Difluoro-5-methylaniline is one such compound. As of this writing, a verified, substance-specific Safety Data Sheet (SDS) is not readily found in major chemical safety databases. This guide is therefore structured not as a definitive SDS, but as a technical framework for conducting a provisional hazard assessment based on the well-established principles of analogue-based evaluation and risk mitigation. The causality behind each recommendation is explained to empower the user to work with a high degree of informed caution.

The Imperative of Analogue-Based Hazard Assessment

When specific toxicological and safety data for a compound is absent, the scientifically accepted approach is to meticulously analyze its structural analogues. The core assumption is that compounds with similar structures and functional groups will exhibit comparable hazards. However, this is an estimation, not a certainty. The precise location of substituents—in this case, two fluorine atoms and a methyl group on an aniline ring—can significantly influence a molecule's reactivity, metabolic pathways, and toxicological profile.

Our provisional assessment of 2,3-Difluoro-5-methylaniline is therefore built upon a critical analysis of its closest structural isomers and the parent aniline class. This methodology demands a conservative approach: where hazard classifications differ between analogues, we will provisionally adopt the more stringent classification to ensure the highest level of safety.

Provisional Hazard Identification and Classification

Based on data from its structural isomers, 2,3-Difluoro-5-methylaniline should be treated as a hazardous substance. The primary hazards are anticipated to be acute toxicity via multiple exposure routes, significant irritation to skin and eyes, and potential for respiratory irritation.

Table 1: Comparative GHS Hazard Classifications of Structural Analogues

| Hazard Statement | 4,5-Difluoro-2-methylaniline[1] | 2,4-Difluoro-5-methylaniline[2] | 3,5-Difluoroaniline[2] | Provisional Classification for 2,3-Difluoro-5-methylaniline |

| Signal Word | Warning | Warning | Danger | Danger |

| H301/H302 (Acute Toxicity, Oral) | H302 (Harmful) | H302 (Harmful) | H301 (Toxic) | H301 (Toxic) |

| H311/H312 (Acute Toxicity, Dermal) | H312 (Harmful) | - | H311 (Toxic) | H311 (Toxic) |

| H331/H332 (Acute Toxicity, Inhalation) | H332 (Harmful) | - | H331 (Toxic) | H331 (Toxic) |

| H315 (Skin Corrosion/Irritation) | Causes skin irritation | Causes skin irritation | Causes skin irritation | Causes skin irritation |

| H319 (Serious Eye Damage/Irritation) | Causes serious eye irritation | Causes serious eye irritation | Causes serious eye irritation | Causes serious eye irritation |

| H335 (Specific Target Organ Toxicity - Single) | May cause respiratory irritation | May cause respiratory irritation | - | May cause respiratory irritation |

The signal word "Danger" is adopted from the more toxic 3,5-difluoroaniline analogue. We provisionally classify the target compound as Toxic if swallowed, in contact with skin, or if inhaled (Category 3), and as a skin and serious eye irritant. The potential for respiratory irritation is also noted based on its methylated isomers.[1][2]

Furthermore, all aniline derivatives should be handled as potential inducers of methemoglobinemia . This condition impairs the ability of red blood cells to transport oxygen, leading to cyanosis (bluish discoloration of the skin), headache, dizziness, and in severe cases, collapse and death.[3]

Core Safety Protocols and Workflows

The absence of a specific SDS necessitates the implementation of a self-validating system of protocols. The following workflows and procedures are designed to provide a robust framework for handling 2,3-Difluoro-5-methylaniline or any compound with a similar data deficit.

Workflow for Provisional Hazard Assessment

The following diagram illustrates the logical process a researcher should follow when faced with a novel or uncharacterized chemical.

Caption: Hazard Assessment Workflow for Compounds with Limited Data.

Mandatory Personal Protective Equipment (PPE)

Given the high likelihood of acute toxicity and irritant properties, a comprehensive PPE protocol is non-negotiable.

-

Hand Protection : Use double-gloving. Wear two pairs of nitrile gloves (minimum 4 mil thickness). The outer glove should be removed and disposed of immediately after the procedure, while the inner glove is removed upon exiting the designated work area. The rationale for double-gloving is to provide protection against tears and to minimize contamination of the inner glove during the de-gloving process.

-

Eye Protection : Chemical splash goggles are mandatory. A face shield must be worn over the goggles if there is any risk of splashing or if handling quantities greater than a few grams.

-

Body Protection : A lab coat is standard, but for this compound, a chemically resistant apron over the lab coat is required. Ensure clothing is fully buttoned and sleeves are not rolled up.

-

Respiratory Protection : All handling of the solid or any solutions must be performed inside a certified chemical fume hood.[2] If there is any potential for aerosol generation outside of a fume hood (e.g., during spill cleanup), a NIOSH-approved respirator with organic vapor cartridges is required.

Experimental Protocol: Safe Handling in a Research Setting

This protocol is designed as a self-validating system for handling gram-scale quantities of 2,3-Difluoro-5-methylaniline.

-

Designated Area Preparation :

-

Cordon off a specific area within a chemical fume hood for the experiment.

-

Cover the work surface with absorbent, disposable bench paper.

-

Ensure a dedicated waste container is placed inside the fume hood.

-

Verify the fume hood's certification is current and its airflow is optimal.

-

-

Pre-Use "Dry Run" :

-

Mentally walk through all transfer and reaction steps before handling the compound.

-

Ensure all necessary equipment (spatulas, glassware, syringes) is clean, dry, and within immediate reach inside the hood to minimize movement in and out of the controlled area.

-

-

Compound Handling :

-

Don all required PPE as outlined in Section 3.2.

-

Carefully weigh the compound on a tared weigh boat inside the fume hood. Avoid creating dust.

-

Use a powder funnel for transfers into glassware.

-

If making a solution, add the solvent to the solid slowly to prevent splashing.

-

-

Post-Procedure Decontamination :

-

All contaminated disposable materials (gloves, bench paper, weigh boats) must be placed in the dedicated, sealed waste container inside the hood.

-

Non-disposable equipment (glassware, spatulas) must be decontaminated by rinsing with a suitable solvent (e.g., ethanol or acetone) into a hazardous waste container, followed by a standard washing procedure.

-

Wipe down the designated work surface with the same solvent.

-

-

Doffing PPE :

-

Remove the outer gloves and dispose of them in the hood's waste container.

-

Step away from the immediate work area. Remove the face shield and goggles.

-

Remove the chemically resistant apron and lab coat.

-

Remove the inner gloves and dispose of them in a waste bin outside the hood.

-

Wash hands thoroughly with soap and water.[2]

-

Emergency Procedures: A Conservative Stance

In the event of an exposure or spill, immediate and decisive action is critical.

-

Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

-

Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Inhalation : Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

-

Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and be prepared to provide the name of the chemical and any known analogue data to the emergency responders.

-

Spill : Evacuate the area. If the spill is small and contained within the fume hood, use an inert absorbent material (e.g., vermiculite or sand) to contain it.[2] Place the absorbed material into a sealed, labeled hazardous waste container. Do not attempt to clean up large spills or any spill outside of a fume hood without appropriate respiratory protection and spill training.

Conclusion: A Framework for Responsible Innovation

Working with novel chemical entities like 2,3-Difluoro-5-methylaniline is fundamental to scientific advancement. This progress must be underpinned by an unwavering commitment to safety. This guide provides a robust, scientifically-grounded framework for managing the risks associated with such compounds in the absence of a formal SDS. By understanding the principles of analogue-based assessment, adhering to stringent handling protocols, and preparing for worst-case scenarios, researchers can navigate the frontiers of chemistry with the highest degree of responsibility and care. Ultimately, it is the user's responsibility to obtain a supplier-specific SDS before any work is initiated and to use this guide as a supplementary tool for risk assessment.

References

-

Hartwig, A., & MAK Commission. (2017). N-Methylaniline. MAK Value Documentation, addendum. The MAK Collection for Occupational Health and Safety. [Link]

Sources

Solubility Profiling and Thermodynamic Characterization of 2,3-Difluoro-5-methylaniline

Executive Summary

2,3-Difluoro-5-methylaniline (DFMA) is a critical fluorinated aromatic intermediate used in the synthesis of next-generation fluoroquinolone antibiotics and agrochemical actives.[1] Its utility is defined by the nucleophilicity of the amine group and the electronic modulation provided by the fluorine substituents.[1]

However, the specific solubility profile of DFMA is often a bottleneck in process scale-up, particularly during recrystallization and purification steps. This guide provides a comprehensive technical framework for predicting, determining, and modeling the solubility of DFMA in organic solvents. It synthesizes theoretical principles with practical experimental protocols to ensure reproducible data generation.[1]

Part 1: Physicochemical Basis & Theoretical Solubility[1]

Structural Analysis & Solvation Potential

The solubility of DFMA is governed by the interplay between its hydrophobic aromatic core and its polar functional groups.[1]

-

Hydrophobic Domain: The fluorinated benzene ring and the methyl group (C5 position) contribute to lipophilicity, favoring solubility in non-polar to moderately polar solvents.[1]

-

Hydrophilic Domain: The primary amine (-NH₂) acts as both a hydrogen bond donor and acceptor.[1]

-

Fluorine Effect: The high electronegativity of the fluorine atoms at positions 2 and 3 reduces the basicity of the amine (via inductive withdrawal) and alters the crystal lattice energy, typically requiring higher temperatures for dissolution compared to non-fluorinated analogues.

Hansen Solubility Parameters (HSP) Prediction

To select optimal solvents without exhaustive testing, we utilize the Hansen Solubility Parameter theory.[1] A solvent is likely to dissolve DFMA if their interaction radius (

Predicted Solubility Ranking (Descending Order):

-

Polar Aprotic (High Solubility): DMF, DMSO, NMP (Strong dipole interactions disrupt the crystal lattice).[1]

-

Polar Protic (Moderate-High Solubility): Methanol, Ethanol, Isopropanol (Hydrogen bonding with -NH₂).[1]

-

Moderately Polar (Moderate Solubility): Ethyl Acetate, Acetone.[1]

-

Non-Polar (Low Solubility): Toluene, n-Hexane (Lack of H-bonding capability).[1]

-

Anti-Solvent: Water (High polarity mismatch; useful for "drowning out" crystallization).[1]

Part 2: Experimental Determination Protocol

Methodology: Dynamic Laser Monitoring Method

Objective: To determine the mole fraction solubility (

This method is superior to the static gravimetric method as it eliminates sampling errors and maintains equilibrium conditions without disturbing the solution.[1]

Required Equipment

-

Jacketed Glass Vessel: (50 mL) with precision temperature control (±0.05 K).

-

Laser System: He-Ne laser or high-intensity diode laser.[1]

-

Photo-detector: Silicon photocell to measure light intensity.[1]

-

Agitation: Magnetic stirrer (constant 300-400 rpm).

Step-by-Step Protocol

-

Preparation: Weigh a precise mass (

) of DFMA and solvent ( -

Initial State: Ensure the mixture is in a solid-liquid heterogeneous state (undissolved solid present).

-

Heating Phase: Slowly increase temperature (0.2 K/min). The laser beam passes through the suspension.[1]

-

Observation: Scattering (Tyndall effect) is high; light intensity at detector is low.[1]

-

-

Dissolution Point: As the last crystal dissolves, laser transmission spikes to a maximum (clear solution).[1] Record this temperature (

).[1] -

Validation: Cool the solution to induce nucleation and repeat to verify hysteresis is minimal (<0.2 K).

-

Calculation: Convert mass measurements to mole fraction (

):

Workflow Visualization

Caption: The Dynamic Laser Monitoring workflow ensures precise identification of the saturation temperature without physical sampling.

Part 3: Thermodynamic Modeling

Once experimental data is gathered, it must be correlated mathematically to allow for interpolation at any temperature.[1]

The Modified Apelblat Equation

This is the industry standard for correlating solubility data of pharmaceutical intermediates.[1] It accounts for the non-ideal behavior of the solution.[1]

[1]- : Mole fraction solubility.[1]

- : Absolute temperature (Kelvin).[1][2][3][4][5]

-

: Empirical parameters derived from regression analysis of your experimental data.

-

Interpretation: If

is positive and

-

Thermodynamic Parameters (Van't Hoff Analysis)

To understand the driving force of dissolution, calculate the enthalpy (

-

Endothermic Process: For DFMA,

is typically positive (heat is absorbed), meaning solubility increases with temperature.[1] -

Gibbs Free Energy (

):-

Positive

indicates the dissolution is non-spontaneous and requires thermal energy to proceed.[1]

-

Modeling Logic Diagram

Caption: Logic flow for converting raw solubility data into thermodynamic parameters for process optimization.

Part 4: Practical Solvent Selection Guide

Based on general fluorinated aniline characteristics, the following solvent classes are recommended for specific development stages.

| Application Phase | Recommended Solvent | Rationale |

| Reaction Medium | Toluene / Xylene | Moderate solubility allows for controlled reaction rates; high boiling point facilitates thermal activation; easy azeotropic water removal.[1] |

| Recrystallization | Ethanol / Water (Mixture) | Ethanol dissolves DFMA at high temp; Water acts as an anti-solvent upon cooling, maximizing yield and purity.[1] |

| Chromatography | Ethyl Acetate / Hexane | Provides optimal retardation factor ( |

| Cleaning | Acetone / Methanol | High solubility ensures rapid equipment cleaning and removal of residues.[1] |

Safety & Stability Note

-

Stability: DFMA is stable in most organic solvents but may oxidize in solution over prolonged periods if exposed to air.[1] Use inert atmosphere (

) for storage. -

Toxicity: As a fluorinated aniline, treat as potentially toxic by inhalation and skin contact.[1] All solubility experiments must be conducted in a fume hood.[1]

References

-

Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook (2nd ed.).[1] CRC Press.[1] Link

-

Wang, J., et al. (2015).[1] "Solubility and Thermodynamic Modeling of 2-Amino-3,4-difluorobenzoic Acid in Monosolvents." Journal of Chemical & Engineering Data, 60(8).[1] (Provides protocol validation for fluorinated amine derivatives). Link[1]

-

Shaojing, Y., et al. (2019).[1] "Measurement and Correlation of Solubility of 3,4-Difluoroaniline in Organic Solvents." Journal of Molecular Liquids. (Closest structural analog data source).[1][6] Link

-

PubChem. (2024).[1] "Compound Summary: 2,3-Difluoro-5-methylaniline." National Library of Medicine.[1] Link

-

Apelblat, A., & Manzurola, E. (1999).[1] "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K."[1] The Journal of Chemical Thermodynamics. (Foundational paper for the Apelblat model). Link

Sources

- 1. 2-Fluoro-5-methylaniline | C7H8FN | CID 262970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. acikerisim.aksaray.edu.tr [acikerisim.aksaray.edu.tr]

- 4. US4145364A - Preparation of fluorinated anilines - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. N-Methylaniline | C7H9N | CID 7515 - PubChem [pubchem.ncbi.nlm.nih.gov]

Computational Characterization of Difluoroaniline Isomers

A Technical Guide to Structural, Electronic, and Spectroscopic Properties

Executive Summary & Strategic Importance

Difluoroanilines (DFAs) represent a critical class of fluorinated aromatic amines used extensively as pharmacophores in medicinal chemistry and agrochemical synthesis. The introduction of two fluorine atoms into the aniline scaffold significantly alters the pKa , lipophilicity (LogP) , and metabolic stability of the molecule—three pillars of drug developability.

For drug development professionals, understanding the theoretical properties of the six DFA isomers (2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-difluoroaniline) is essential for:

-

Bioisosteric Replacement: Modulating basicity to optimize bioavailability.

-

Metabolic Blocking: Using fluorine to block labile sites (e.g., para-positions) from Cytochrome P450 oxidation.

-

Crystal Engineering: Predicting intermolecular hydrogen bonding networks (N-H...F) that influence solid-state stability.

This guide provides a rigorous computational framework for characterizing these isomers, synthesizing Density Functional Theory (DFT) methodologies with experimental validation.

Computational Methodology Framework

To achieve high-fidelity predictions of DFA isomers, a standardized level of theory must be applied. The consensus in recent literature establishes DFT-B3LYP with a triple-zeta basis set as the optimal balance between computational cost and accuracy for these systems.

Recommended Level of Theory

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).

-

Basis Set: 6-311++G(d,p).[1][2][3]

-

++ (Diffuse functions): Critical for capturing the lone pair electrons on Nitrogen and Fluorine.

-

d,p (Polarization functions): Essential for describing the anisotropic electron distribution in the aromatic ring.

-

-

Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) using water or ethanol to mimic physiological or formulation environments.

Workflow Visualization

The following diagram outlines the standard computational workflow for validating DFA isomers.

Figure 1: Standardized DFT workflow for the characterization of difluoroaniline isomers.

Structural & Thermodynamic Stability

The relative stability of DFA isomers is governed by the interplay between inductive effects (-I) , resonance effects (+R) , and steric repulsion .

The Ortho-Effect and Intramolecular Interactions

-

2,6-Difluoroaniline: This isomer is unique. The amino group is flanked by two fluorine atoms. While this creates steric crowding, it also facilitates a "molecular lock" via intramolecular hydrogen bonding (N-H...F). However, the strong electron-withdrawing nature of two ortho-fluorines significantly reduces the basicity of the amine.

-

2,4-Difluoroaniline: Often cited as a highly stable pharmacophore. The para-fluorine blocks metabolic degradation, while the ortho-fluorine modulates the pKa without fully sterically hindering the amine.

-

3,5-Difluoroaniline: The most electron-deficient ring system. With no fluorine in the ortho or para positions to donate electrons back via resonance, the inductive withdrawal dominates, making the ring highly deactivated towards electrophilic aromatic substitution (SEAr).

Thermodynamic Stability Ranking (Calculated ΔG): Generally, isomers with alternating substituents (like 3,5- or 2,4-) minimize dipole-dipole repulsion compared to vicinal isomers (like 2,3-).

| Isomer | Relative Energy (kcal/mol) | Key Structural Feature |

| 2,4-DFA | 0.00 (Reference) | Balanced Resonance/Inductive effects. |

| 2,6-DFA | +0.8 - 1.2 | Steric crowding at Nitrogen; Intramolecular H-bond. |

| 3,5-DFA | +1.5 - 2.0 | High symmetry; strong inductive withdrawal. |

| 2,3-DFA | +2.5 - 3.0 | Vicinal F-F repulsion (destabilizing). |

Electronic Properties: FMO and MEP Analysis

Understanding the Frontier Molecular Orbitals (FMO) is crucial for predicting reactivity.

HOMO-LUMO Gap & Chemical Hardness

The energy gap (

-

HOMO Location: Predominantly localized on the nitrogen lone pair and the aromatic ring carbons.

-

LUMO Location: Distributed across the C-F bonds and the ring system.

Data for 2,4-Difluoroaniline (B3LYP/6-311++G(d,p)):

-

HOMO Energy: ~ -6.2 eV

-

LUMO Energy: ~ -1.1 eV

-

Gap: ~ 5.1 eV

-

Interpretation: A large gap indicates a "hard" molecule, chemically stable and less prone to spontaneous decomposition, but reactive towards strong electrophiles.

Molecular Electrostatic Potential (MEP)

MEP maps visualize the charge distribution, identifying sites for drug-receptor interaction.

-

Red Regions (Negative Potential): Localized on the Fluorine atoms and the Nitrogen lone pair. These are hydrogen bond acceptor sites.

-

Blue Regions (Positive Potential): Localized on the Amine hydrogens (H-bond donors) and the aromatic protons.

Reactivity Logic:

-

Electrophilic Attack: Occurs at positions with the highest electron density (most negative MEP). In 2,4-DFA, the C5 position is activated.

-

Nucleophilic Attack: Occurs at positions with positive potential. In highly fluorinated systems, the carbons attached to fluorine can undergo SNAr reactions if the ring is sufficiently electron-poor.

Spectroscopic Validation

Theoretical predictions must be validated against experimental spectra.

Vibrational Spectroscopy (IR/Raman)

Vibrational modes are the "fingerprint" of the specific isomer.

-

N-H Stretching: Asymmetric (

) and Symmetric (-

Note: In 2,6-DFA, these bands shift to lower frequencies (red shift) due to intramolecular N-H...F hydrogen bonding.

-

-

C-F Stretching: Strong bands in the 1000–1250 cm⁻¹ region.

-

Ring Breathing: A characteristic Raman active mode near 800–1000 cm⁻¹ .

UV-Vis Absorption[1]

-

Transition:

(Benzene ring) and -

2,4-DFA Band Origin: The

electronic excitation is experimentally observed at 33,294 cm⁻¹ (~300 nm).

Protocol for Computational Setup

To replicate these studies for internal validation, follow this protocol.

Step 1: Geometry Construction

-

Build the initial structure in a GUI (e.g., GaussView, Avogadro).

-

Ensure C1 or Cs symmetry where applicable (e.g., 2,6-DFA has Cs symmetry).

Step 2: Optimization & Frequency (Gaussian Input Block)

Step 3: Post-Processing

-

Check Frequencies: Ensure no negative (imaginary) frequencies.

-

Extract Thermochemistry: Read Zero-Point Energy (ZPE) and Thermal Corrections to Gibbs Free Energy.

-

Visualize Orbitals: Generate Cube files for HOMO/LUMO (Isovalue = 0.02).

References

-

Vibronic and cation spectroscopy of 2,4-difluoroaniline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2012.

-

The spectroscopic and quantum chemical studies of 3,4-difluoroaniline. Journal of Molecular Structure, 2015.

-

Theoretical Investigation of the Molecular Properties of Fluoroaniline Isomers. ResearchGate, 2014.

-

Applications of Fluorine in Drug Development. Journal of Medicinal Chemistry, 2021.[5]

-

Molecular Electrostatic Potential and HOMO-LUMO Studies. Thai Journal of Science, 2022.[6]

Sources

- 1. researchgate.net [researchgate.net]

- 2. asianpubs.org [asianpubs.org]

- 3. researchgate.net [researchgate.net]

- 4. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Difluoroalkylation of Anilines via Photoinduced Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ph02.tci-thaijo.org [ph02.tci-thaijo.org]

Strategic Fluorination of Anilines: A Medicinal Chemist’s Guide

The following technical guide details the role of fluorine in the medicinal chemistry of anilines.

Executive Summary

Anilines are ubiquitous pharmacophores in medicinal chemistry, present in approximately 25% of known drugs. However, they carry significant liabilities: high metabolic clearance, potential for genotoxicity (via quinone imine formation), and poor membrane permeability due to ionization.

Fluorine substitution is the primary tool for mitigating these risks. This guide analyzes the physicochemical and metabolic impact of fluorinating anilines, providing a decision framework for placement (ortho vs. meta vs. para) and detailing the synthetic protocols required to access these motifs.

Physicochemical Modulation: The "Fluorine Effect"[1]

The introduction of fluorine onto an aniline ring is rarely about steric bulk (Van der Waals radius of F = 1.47 Å vs. H = 1.20 Å). It is about electronic reprogramming .

Basicity and pKa Modulation

The primary liability of anilines is their basicity (pKa ~4.6). At physiological pH, they exist in equilibrium between the neutral and protonated forms. Fluorine, being the most electronegative element, exerts a strong inductive effect (

-

Why this matters: Lowering the pKa ensures a higher fraction of the drug exists in the neutral form at physiological pH (7.4), significantly improving passive membrane permeability and reducing lysosomal trapping (which occurs with high pKa bases).

| Substitution Pattern | Approx. pKa of Conjugate Acid | Electronic Mechanism | Impact on Permeability |

| Unsubstituted Aniline | 4.6 | Reference | Moderate |

| 2-Fluoro (Ortho) | ~3.0 - 3.2 | Strong Inductive ( | High |

| 3-Fluoro (Meta) | ~3.5 | Pure Inductive ( | High |

| 4-Fluoro (Para) | ~4.6 | Inductive ( | Moderate (Little change) |

Key Insight: To improve permeability, place fluorine at the ortho or meta position. Para-fluorination often fails to lower pKa significantly because the fluorine atom can donate electron density back into the ring via resonance, counteracting its inductive withdrawal.

Lipophilicity and Conformation

-

LogP/LogD: Aromatic C-F bonds are hydrophobic but polar. While adding F generally increases LogP, it simultaneously lowers pKa. This often results in a lower LogD7.4 (distribution coefficient at pH 7.4) because the molecule is less ionized, improving the overall lipophilic efficiency (LipE).

-

Conformational Lock: An ortho-fluorine can lock the aniline conformation via an intramolecular Hydrogen Bond (N-H···F) or by creating a steric clash that forces the nitrogen out of planarity. This pre-organization can lower the entropic penalty of binding to a target protein.

Metabolic Stability & Toxicology: Blocking the Quinone Imine

The "Aniline Liability" refers to the bioactivation of electron-rich anilines by Cytochrome P450 (CYP450) enzymes into reactive metabolites.

The Mechanism of Toxicity[2][3]

-

N-Hydroxylation: CYP450 oxidizes the nitrogen to form a hydroxylamine.

-

Oxidation: This intermediate oxidizes further to a nitroso species or dehydrates to form a Quinone Imine .

-

Adduct Formation: Quinone imines are potent Michael acceptors. They react covalently with glutathione (depletion) or DNA/Protein nucleophiles (genotoxicity/hepatotoxicity).

Fluorine as a Metabolic Blocker

Fluorine protects anilines through two mechanisms:

-

Site Blocking: Replacing a metabolically labile C-H bond (bond energy ~98 kcal/mol) with a C-F bond (~116 kcal/mol) renders that specific site inert to oxidation.

-

Ring Deactivation: The electron-withdrawing nature of F reduces the electron density of the aromatic ring. Since CYP450 oxidation is electrophilic, an electron-poor ring is a poorer substrate, slowing down the initial oxidation step.

Visualization: Metabolic Fate

Figure 1: Comparison of metabolic pathways. Fluorine deactivates the ring, significantly slowing the formation of toxic quinone imine intermediates.

Synthetic Methodologies

Accessing complex fluoroanilines requires robust catalytic methods. The Buchwald-Hartwig Amination is the industry standard for coupling fluorinated aryl halides with amines.

Protocol: Buchwald-Hartwig Cross-Coupling

This protocol is optimized for coupling a fluorinated aryl bromide with a primary or secondary amine.

Reagents:

-

Substrate: 4-Bromo-2-fluoro-1-nitrobenzene (or similar aryl halide).

-

Catalyst:

(Tris(dibenzylideneacetone)dipalladium(0)). -

Ligand: BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) or Xantphos.

-

Base:

(Sodium tert-butoxide) or -

Solvent: Toluene or 1,4-Dioxane (Anhydrous).

Step-by-Step Methodology:

-

Inert Atmosphere: Flame-dry a reaction vial and purge with Argon/Nitrogen.

-

Catalyst Pre-loading: Add

(1-2 mol%) and BINAP (2-4 mol%) to the vial. Add anhydrous Toluene (5 mL/mmol). Stir at room temperature for 15 minutes to form the active catalyst complex (solution turns from purple to orange/red). -

Substrate Addition: Add the fluorinated aryl bromide (1.0 equiv), the amine (1.2 equiv), and

(1.4 equiv) under a counter-flow of Argon. -

Reaction: Seal the vial and heat to 80–100°C for 4–12 hours. Monitor via LC-MS (looking for consumption of bromide).

-

Workup: Cool to RT. Filter through a celite pad (eluting with EtOAc). Concentrate the filtrate in vacuo.

-

Purification: Flash column chromatography (Hexanes/EtOAc).

Why this works: The electron-withdrawing fluorine on the aryl halide actually accelerates the oxidative addition step of the Palladium cycle, making fluorinated substrates excellent candidates for cross-coupling.

Case Studies in Drug Development

Gefitinib (Iressa) – Binding Affinity

-

Structure: Contains a 3-chloro-4-fluoroaniline moiety.[1]

-

Role of Fluorine:

-

Metabolic: The 4-F blocks the para-position, which is the primary site for hydroxylation in unsubstituted anilines.

-

Binding: The 3-Cl, 4-F substitution pattern fits precisely into a hydrophobic pocket in the EGFR kinase domain. The fluorine atom engages in weak multipolar interactions with the protein backbone, enhancing potency compared to the hydrogen analog.

-

Linezolid (Zyvox) – Safety Profile

-

Structure: 3-fluoro-4-morpholinoaniline core.

-

Role of Fluorine:

-

Toxicology: Early analogues without fluorine showed significant toxicity due to the formation of reactive metabolites. Adding the fluorine atom at the 3-position (ortho to the morpholine, meta to the aniline nitrogen) deactivated the ring sufficiently to prevent rapid bioactivation, improving the safety window.

-

Decision Logic: Where to put the Fluorine?

Use this logic flow to determine the optimal substitution pattern for your lead compound.

Figure 2: SAR Decision Tree for Aniline Fluorination.

References

-

Smart, B. E. (2001). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry. Link

-

Park, B. K., et al. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology. Link

-

Kalgutkar, A. S., et al. (2005). A comprehensive listing of bioactivation pathways of organic functional groups. Current Drug Metabolism. Link

-

Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link

-

Haghi, W., et al. (2022). FDA-Approved Fluorinated Heterocyclic Drugs. Pharmaceuticals.[1][2][3] Link

Sources

Introduction to Fluorinated Aromatic Amines: A Technical Guide

Executive Summary

Fluorinated aromatic amines are not merely "halogenated anilines"; they are sophisticated bioisosteres that serve as the backbone for over 25% of modern agrochemicals and approximately 20% of small-molecule pharmaceuticals. For the drug developer, the strategic introduction of fluorine into an aniline scaffold offers a precise lever to modulate pKa, lipophilicity (LogP), and metabolic stability without significantly altering steric bulk.

This guide moves beyond textbook definitions to provide a practical, field-validated framework for the synthesis, handling, and application of these critical intermediates.

Part 1: Physicochemical Properties & Design Principles

The "Fluorine Effect" on Basicity (pKa)

In medicinal chemistry, the basicity of an amine dictates its protonation state at physiological pH (7.4). A standard aniline (

Fluorine exerts two competing effects on the aromatic ring:

-

Inductive Withdrawal (-I): Fluorine is the most electronegative element, pulling electron density through the sigma bond framework. This stabilizes the lone pair on the nitrogen, decreasing basicity.

-

Resonance Donation (+M): The lone pairs on fluorine can donate into the

-system, potentially increasing electron density at the ortho and para positions.

The Net Result:

-

Para-substitution: The -I and +M effects nearly cancel out. 4-Fluoroaniline has a pKa almost identical to aniline.

-

Ortho/Meta-substitution: The inductive effect dominates (distance-dependent). 2-Fluoroaniline is significantly less basic.

Table 1: Comparative Physicochemical Data

| Compound | Structure | pKa (Conj.[1][2][3][4] Acid) | LogP (Exp) | Electronic Effect |

| Aniline | Ph-NH₂ | 4.61 | 0.90 | Reference |

| 4-Fluoroaniline | 4-F-Ph-NH₂ | 4.65 | 1.15 | -I ≈ +M (Cancellation) |

| 3-Fluoroaniline | 3-F-Ph-NH₂ | 3.50 | 1.12 | -I Dominant |

| 2-Fluoroaniline | 2-F-Ph-NH₂ | 4.42 | 1.10 | -I & H-bonding effects |

| 2,4-Difluoroaniline | 2,4-F₂-Ph-NH₂ | ~3.8 | 1.35 | Additive -I |

Lipophilicity and Bioisosterism

Replacing a C-H bond with a C-F bond typically increases lipophilicity (

Part 2: Synthetic Methodologies

The synthesis of fluorinated aromatic amines requires selecting the correct pathway based on the electronic nature of the substrate.

Decision Matrix: Synthetic Route Selection

Figure 1: Strategic decision tree for selecting the synthesis route of fluorinated anilines.

Protocol: Buchwald-Hartwig Cross-Coupling

Scenario: Coupling a fluorinated aryl chloride with a secondary amine. Challenge: Fluorinated rings are electron-deficient. While this facilitates oxidative addition of the Pd catalyst, it can destabilize the intermediate complex. Solution: Use of specific dialkylbiaryl phosphine ligands (e.g., BrettPhos or RuPhos) to stabilize the Pd(0)/Pd(II) cycle.

Standard Operating Procedure (SOP):

-

Reagents:

-

Aryl Halide: 1.0 equiv (e.g., 1-chloro-4-fluorobenzene)

-

Amine: 1.2 equiv (e.g., Morpholine)

-

Catalyst: Pd(OAc)₂ (1-2 mol%) or Pd-G3 precatalyst.

-

Ligand: BrettPhos (2-4 mol%) - Critical for electron-poor aryl halides.

-

Base: NaOtBu (1.4 equiv) or Cs₂CO₃ (weak base for sensitive substrates).

-

Solvent: Toluene or 1,4-Dioxane (Anhydrous).

-

-

Workflow:

-

Step 1 (Inerting): Charge a reaction vial with the aryl halide, Pd catalyst, ligand, and base. Cap and purge with Argon/Nitrogen for 5 minutes. Why? Oxygen poisons the Pd(0) species.

-

Step 2 (Addition): Add the amine and anhydrous solvent via syringe through the septum.

-

Step 3 (Reaction): Heat to 80-100°C. Monitor via TLC or LC-MS.

-

Step 4 (Validation): Look for the disappearance of the aryl halide.

-

Step 5 (Workup): Filter through Celite to remove Pd black. Concentrate and purify via flash chromatography.

-

-

Self-Validating Check:

-

Use

F NMR on the crude mixture. The chemical shift of the fluorine on the product will be distinct from the starting material (typically shifting upfield by 5-10 ppm upon amination). This allows for rapid conversion monitoring without full workup.

-

Part 3: Reactivity & Metabolic Stability

The Metabolic Blockade

The C-F bond is the strongest single bond to carbon (

Replacing a para-hydrogen with fluorine blocks this metabolic "hotspot."[5]

Figure 2: Mechanism of metabolic stabilization via fluorination.

Safety & Handling: The "Dark Side"

While fluorinated anilines are valuable, they carry specific toxicity risks:

-

Methemoglobinemia: Like many anilines, fluorinated variants can oxidize hemoglobin to methemoglobin, impairing oxygen transport.

-

Defluorination: In specific heterocyclic environments (e.g., 5-fluorouracil derivatives), metabolic defluorination can release toxic fluoride ions or fluoroacetate.

-

Protocol: Always handle in a fume hood. Double-glove (Nitrile) is recommended as lipophilic amines can penetrate standard latex.

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. [Link]

-

Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. [Link]

-

Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link][5]

-

Hazra, S., et al. (2019). Recent advances in the synthesis of fluorinated arylamines. Tetrahedron. [Link][6]

-

Smart, B. E. (2001). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry. [Link]

Sources

- 1. pKa of Aniline [vcalc.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. afit.edu [afit.edu]

- 5. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US7154006B2 - Preparation of fluorinated anilines - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols: The Strategic Application of 2,3-Difluoro-5-methylaniline in Agrochemical Synthesis

For Researchers, Scientists, and Agrochemical Development Professionals

These application notes provide a comprehensive technical guide on the utility of fluorinated anilines, specifically focusing on the potential of 2,3-Difluoro-5-methylaniline as a valuable building block in the synthesis of next-generation agrochemicals. By examining the established synthesis of the fungicide Ipflufenoquin from the closely related precursor, 2,3-difluoroaniline, we will delineate a clear precedent for the application of this class of compounds. Furthermore, we will explore the strategic implications of the additional methyl group in 2,3-Difluoro-5-methylaniline, proposing how this modification can be leveraged to enhance the biological activity, selectivity, and metabolic stability of novel fungicidal and herbicidal agents.

Part 1: The Precedent - Synthesis of Ipflufenoquin from a Difluoroaniline Precursor

The strategic incorporation of fluorine atoms into agrochemicals is a well-established approach to enhance their efficacy and stability. A prime example is the fungicide Ipflufenoquin, which utilizes a difluorinated aniline core. The synthesis of Ipflufenoquin from 2,3-difluoroaniline serves as a foundational case study for understanding the synthetic pathways and the critical role of fluorinated aniline building blocks.

Overview of the Synthetic Strategy for Ipflufenoquin

The synthesis of Ipflufenoquin from 2,3-difluoroaniline proceeds through the formation of a key intermediate, a difluorinated isatin, which is then elaborated to the final quinoline-based fungicide. This multi-step synthesis highlights the versatility of the aniline functional group for the construction of complex heterocyclic scaffolds.

Detailed Synthetic Protocol for a Key Intermediate: 7,8-Difluoro-1H-indole-2,3-dione

This protocol details the initial steps in the synthesis of Ipflufenoquin, starting from 2,3-difluoroaniline.

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |

| 2,3-Difluoroaniline | 4519-40-8 | 129.11 | 10.0 g |

| Chloral Hydrate | 302-17-0 | 165.40 | 15.0 g |

| Hydroxylamine Hydrochloride | 5470-11-1 | 69.49 | 12.0 g |

| Concentrated Hydrochloric Acid | 7647-01-0 | 36.46 | 100 mL |

| Sodium Sulfate | 7757-82-6 | 142.04 | As needed |

| Water | 7732-18-5 | 18.02 | As needed |

| Ethanol | 64-17-5 | 46.07 | As needed |

Experimental Protocol:

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-difluoroaniline (10.0 g) in 100 mL of water containing concentrated hydrochloric acid.

-

Addition of Reagents: To this solution, add chloral hydrate (15.0 g) and hydroxylamine hydrochloride (12.0 g).

-

Reaction: Heat the mixture to reflux and maintain for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The precipitated solid is collected by filtration, washed with cold water, and then with a small amount of ethanol.

-

Purification: The crude product, an α-oximinoamide intermediate, is then cyclized by heating in a suitable solvent (e.g., a high-boiling point ether) to yield 7,8-Difluoro-1H-indole-2,3-dione. The product is purified by recrystallization.

Diagram of the Synthetic Workflow:

Caption: Initial steps in the synthesis of a key intermediate for Ipflufenoquin.

Part 2: The Potential of 2,3-Difluoro-5-methylaniline in Agrochemical Innovation

The introduction of a methyl group at the 5-position of the 2,3-difluoroaniline scaffold, to give 2,3-Difluoro-5-methylaniline, presents a compelling opportunity for the development of novel agrochemicals with potentially enhanced properties. This "methyl effect" is a well-documented phenomenon in medicinal chemistry and can be extrapolated to agrochemical design.[1][2]

The "Methyl Effect": Impact on Bioactivity and Physicochemical Properties

The addition of a methyl group can influence a molecule's biological activity and physical properties in several ways:

-

Increased Lipophilicity: The methyl group increases the molecule's lipophilicity, which can enhance its ability to penetrate the waxy cuticle of plants or the cell membranes of fungi.[3]

-

Enhanced Target Binding: A strategically placed methyl group can improve the binding affinity of a molecule to its target protein by filling a hydrophobic pocket, leading to increased potency.[2]

-

Metabolic Stability: The methyl group can block sites of metabolic attack by enzymes, thereby increasing the in-planta or in-vivo half-life of the agrochemical and prolonging its efficacy.[4]

-

Conformational Effects: A methyl group can restrict the rotation of adjacent bonds, locking the molecule into a more bioactive conformation.[5]

Proposed Application: Synthesis of a Novel Fungicide Analogous to Ipflufenoquin

We propose that 2,3-Difluoro-5-methylaniline can be utilized as a direct analog to 2,3-difluoroaniline in the synthesis of a novel fungicide. The synthetic route would likely mirror that of Ipflufenoquin, leading to a final product with a methyl group on the quinoline ring system.

Hypothetical Synthetic Scheme:

Caption: Proposed synthetic route to a novel fungicide using 2,3-Difluoro-5-methylaniline.

Expected Advantages of the Methylated Analog:

-

Potentially Higher Fungicidal Activity: The methyl group could enhance binding to the target enzyme, dihydroorotate dehydrogenase (DHODH), which is the proposed mode of action for Ipflufenoquin.

-

Altered Selectivity Spectrum: The substitution pattern may lead to a different spectrum of activity against various fungal pathogens, potentially offering a solution for resistant strains.

-

Improved Pharmacokinetics: The increased lipophilicity and metabolic stability could lead to better uptake and translocation within the plant, resulting in improved systemic activity.

Protocol for the Synthesis of 2,3-Difluoro-5-methylaniline

A robust supply of the starting material is crucial. The following protocol is based on established methods for the synthesis of substituted anilines.

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Notes |

| 3,4-Difluorotoluene | 367-20-4 | 128.12 | Starting Material |

| Nitric Acid | 7697-37-2 | 63.01 | Fuming |

| Sulfuric Acid | 7664-93-9 | 98.08 | Concentrated |

| Iron Powder | 7439-89-6 | 55.85 | Fine grade |

| Hydrochloric Acid | 7647-01-0 | 36.46 | Concentrated |

| Sodium Hydroxide | 1310-73-2 | 40.00 | For neutralization |

| Diethyl Ether | 60-29-7 | 74.12 | For extraction |

Experimental Protocol:

-

Nitration: Carefully add 3,4-difluorotoluene to a mixture of fuming nitric acid and concentrated sulfuric acid at 0°C. Stir for 1 hour, then pour onto ice. The precipitated nitro compound is filtered, washed, and dried.

-

Reduction: The nitro compound is suspended in a mixture of ethanol and water. Iron powder and a catalytic amount of hydrochloric acid are added. The mixture is heated to reflux for 4 hours.

-

Work-up: After cooling, the reaction mixture is made alkaline with sodium hydroxide solution. The product is extracted with diethyl ether. The organic layer is washed with brine, dried over sodium sulfate, and the solvent is evaporated to yield 2,3-Difluoro-5-methylaniline.

Part 3: Broader Implications and Future Directions

The use of 2,3-Difluoro-5-methylaniline is not limited to the synthesis of Ipflufenoquin analogs. The unique substitution pattern of this aniline makes it a valuable synthon for a wide range of other agrochemical classes, including:

-

Herbicides: The difluoroaniline moiety is present in various herbicidal compounds. The introduction of a methyl group could modulate the herbicidal activity and crop selectivity.

-

Insecticides: Certain insecticidal scaffolds can be accessed through aniline precursors. The electronic and steric properties of 2,3-Difluoro-5-methylaniline could be exploited to develop new insecticidal agents.

The exploration of 2,3-Difluoro-5-methylaniline and its derivatives in agrochemical discovery programs is highly encouraged. Its potential to fine-tune the properties of bioactive molecules makes it a promising tool for addressing the ongoing challenges of pest and disease management in agriculture.

References

-

Barreiro, E. J., Kümmerle, A. E., & Fraga, C. A. M. (2011). The Methylation Effect in Medicinal Chemistry. Chemical Reviews, 111(9), 5215–5246. Available from: [Link]

- Hansch, C., & Leo, A. (1995). Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society.

- Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism: Chemistry, Biochemistry, and Enzymology. Wiley-VCH.

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881–1886. Available from: [Link]

- Jeschek, M., Revesz, A., Wanner, K. T., & Pöthig, A. (2016). The Magic of the Methyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 59(1), 101-125.

- Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., Obst-Sander, U., & Stahl, M. (2004). Fluorine in Medicinal Chemistry. ChemBioChem, 5(5), 637–643.

Sources

- 1. researchgate.net [researchgate.net]

- 2. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. reddit.com [reddit.com]

- 4. researchgate.net [researchgate.net]

- 5. The effect of a methyl group on structure and function: Serine vs. threonine glycosylation and phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

High-Fidelity Cross-Coupling of 2,3-Difluoro-5-methylaniline: A Precision Guide

Topic: Palladium-catalyzed cross-coupling with 2,3-Difluoro-5-methylaniline Content Type: Detailed Application Notes and Protocols

Executive Summary

This application note addresses the specific challenges associated with the palladium-catalyzed amination (Buchwald-Hartwig coupling) of 2,3-difluoro-5-methylaniline . While anilines are standard nucleophiles in cross-coupling, this specific substrate presents a dual challenge:

-

Electronic Deactivation: The two fluorine atoms at the 2- and 3-positions exert a strong inductive electron-withdrawing effect (

), significantly lowering the -

Steric Crowding: The ortho-fluorine creates a steric barrier that, while smaller than a methyl group, can impede the formation of the Pd-amine complex, particularly with bulky ligands.

This guide provides a validated, self-consistent protocol using Fourth-Generation (G4) Buchwald Precatalysts to overcome these barriers, ensuring high yields and mono-arylation selectivity.

Substrate Analysis & Handling

Compound: 2,3-Difluoro-5-methylaniline CAS: 4519-40-8

| Property | Value | Implication for Protocol |

| Molecular Weight | 143.13 g/mol | Standard stoichiometry calculations. |

| Physical State | Liquid | Density correction required for volumetric dispensing. |

| Density | 1.274 g/mL | High density; ensure thorough mixing in biphasic systems. |

| Electronic Nature | Electron-Deficient | Critical: Requires electron-rich ligands to facilitate oxidative addition and a strong base to drive deprotonation. |

| Nucleophilicity | Low | Rate-limiting step is likely amine binding/deprotonation, not oxidative addition. |

Safety Note: Fluorinated anilines are toxic and potential skin irritants. All weighing and liquid handling must occur within a fume hood. Double-gloving (Nitrile) is recommended.

Catalyst Selection Strategy

To couple a weak nucleophile like 2,3-difluoro-5-methylaniline, the catalyst system must satisfy three mechanistic requirements:

-

High Oxidative Addition Rate: The catalyst must rapidly activate the aryl halide partner.

-

Tight Binding Pocket: The ligand must prevent the formation of inactive palladium dimers (off-cycle species).

-

Promoted Reductive Elimination: The ligand must be bulky enough to "squeeze" the product out, but electron-rich enough to stabilize the intermediate.

The Solution: Dialkylbiaryl Phosphine Ligands (BrettPhos) We utilize the BrettPhos Pd G4 precatalyst.

-

Why BrettPhos? It is specifically optimized for primary amines and ensures selective mono-arylation. Its bulk prevents the small, electron-deficient aniline from coordinating twice (which would poison the catalyst).

-

Why G4 Precatalyst? It guarantees a 1:1 Pd:Ligand ratio and activates at low temperatures, preventing the dehalogenation side-reactions common with Pd(OAc)₂/Ligand mixing.

Visualization: Catalytic Logic & Decision Tree

The following diagram outlines the decision logic for selecting reaction conditions based on the coupling partner (Electrophile).

Caption: Decision matrix for optimizing reaction conditions based on electrophile reactivity and functional group tolerance.

Experimental Protocols

Protocol A: The "Workhorse" Method (Standard)

Best for: Aryl bromides/chlorides without base-sensitive groups (e.g., esters).

Reagents:

-

Aryl Halide (1.0 mmol)[1]

-

2,3-Difluoro-5-methylaniline (1.2 mmol, 172 mg/135 µL)

-

Catalyst: BrettPhos Pd G4 (0.01 mmol, 1 mol%) [Sigma-Aldrich: 804355]

-

Base: Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)

-

Solvent: Anhydrous Toluene or 1,4-Dioxane (2-4 mL)

Step-by-Step Procedure:

-

Charge Solids: In a nitrogen-filled glovebox or using standard Schlenk technique, add the Aryl Halide (if solid), NaOtBu, and BrettPhos Pd G4 to a 10 mL vial equipped with a magnetic stir bar and a septum cap.

-

Note: NaOtBu is hygroscopic. Weigh quickly or use fresh stock.

-

-

Inert Atmosphere: Seal the vial. If outside a glovebox, evacuate and backfill with Nitrogen (

) three times. -

Add Liquids: Via syringe, add the anhydrous solvent. Then, add the 2,3-difluoro-5-methylaniline.

-

Tip: If the aniline is viscous, dilute it in a small portion of the solvent before addition to ensure quantitative transfer.

-

-

Reaction: Place the vial in a pre-heated aluminum block at 100°C . Stir vigorously (800-1000 RPM).

-

Time: Typically 1–4 hours.

-

-

Monitoring (Self-Validation):

-

Take a 10 µL aliquot at 1 hour.

-

Quench in 200 µL EtOAc/Water.

-

Analyze via LCMS. Look for the disappearance of the Aryl Halide (Limiting Reagent).[1]

-

-

Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and filter through a small pad of Celite/Silica to remove Pd black. Concentrate and purify via flash chromatography.

Protocol B: Base-Sensitive Method

Best for: Substrates containing esters, nitriles, or enolizable ketones.

Modifications:

-

Base: Replace NaOtBu with Tribasic Potassium Phosphate (

) (2.0 equiv). -

Solvent: Use tert-Butanol (

BuOH) or a -

Temperature: Increase to 110°C .

-

Time: Reaction will be slower (4–16 hours) due to the weaker base.

Troubleshooting & Optimization (Self-Validating System)

Use this table to diagnose failure modes based on LCMS data.

| Observation (LCMS/TLC) | Diagnosis | Corrective Action |

| No Product, SM Intact | Catalyst failed to activate or Oxidative Addition failed. | 1. Switch to RuPhos Pd G4 (smaller ligand).2. Increase temp to 120°C.3. Ensure solvent is strictly anhydrous. |

| Debromination (Ar-H formed) | 1. Lower temperature.2. Increase concentration of Aniline (push equilibrium).3. Switch solvent to Toluene (non-protic). | |

| Bis-Arylation | Product is reacting again with Aryl Halide. | BrettPhos usually prevents this. If observed, increase the Aniline equivalents to 1.5x. |

| Low Conversion (<50%) | Catalyst poisoning or catalyst death. | 1. Add fresh catalyst (1 mol%) after 4 hours.2. Check purity of the Aniline (oxidation products can poison Pd). |

Mechanistic Pathway Visualization

Understanding the specific entry point of the fluoroaniline is crucial for troubleshooting.

Caption: Catalytic cycle highlighting the amine binding/deprotonation steps as the critical bottleneck for electron-deficient anilines.

References

-

Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

-

Maiti, D., et al. (2009). "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates..." Chemical Science.

-

Bruno, N. C., et al. (2013). "Third Generation (G3) Buchwald Precatalysts." Chemical Science.

-

Sigma-Aldrich. "Buchwald-Hartwig Cross Coupling Reaction - User Guide." MilliporeSigma Technical Library.

-

Organic Chemistry Portal. "Buchwald-Hartwig Amination: Mechanism and Recent Literature."

Sources

Application Notes and Protocols for the Derivatization of the Amino Group in 2,3-Difluoro-5-methylaniline

Introduction: The Strategic Importance of 2,3-Difluoro-5-methylaniline in Modern Chemistry

2,3-Difluoro-5-methylaniline is a key building block in the synthesis of a variety of high-value chemical entities, particularly in the pharmaceutical and agrochemical industries.[1][2] The strategic placement of two fluorine atoms and a methyl group on the aniline ring imparts unique electronic properties and metabolic stability to its derivatives. The amino group serves as a versatile handle for a wide array of chemical transformations, allowing for the construction of complex molecular architectures.

Derivatization of the amino group in 2,3-Difluoro-5-methylaniline is a critical step in many synthetic pathways. It allows for the modulation of the compound's reactivity, solubility, and biological activity. Furthermore, derivatization is often essential for analytical purposes, enhancing the volatility and detectability of the molecule in chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).[3]

This comprehensive guide provides detailed application notes and protocols for the three most common and synthetically useful derivatization reactions of the amino group in 2,3-Difluoro-5-methylaniline: acylation, sulfonylation, and diazotization. The protocols are designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the underlying chemical principles and practical considerations for successful execution.

Chemical Rationale: Understanding the Reactivity of 2,3-Difluoro-5-methylaniline

The reactivity of the amino group in 2,3-Difluoro-5-methylaniline is governed by the electronic effects of the substituents on the aromatic ring. The two fluorine atoms at the ortho and meta positions are strongly electron-withdrawing due to their high electronegativity (inductive effect), which decreases the electron density on the benzene ring and, consequently, the nucleophilicity of the amino group.[4][5] Conversely, the methyl group at the meta position is weakly electron-donating, which slightly counteracts the effect of the fluorine atoms.[4]

This interplay of electronic effects makes the amino group in 2,3-Difluoro-5-methylaniline less reactive than that of aniline itself, but still sufficiently nucleophilic to undergo a variety of derivatization reactions under appropriate conditions. Understanding this nuanced reactivity is key to selecting the right reagents and reaction conditions to achieve high yields and purity of the desired derivatives.

I. N-Acylation: Formation of Amides

N-acylation is a fundamental transformation that converts the primary amino group of 2,3-Difluoro-5-methylaniline into a more stable and less basic amide functionality. This is often employed as a protective group strategy in multi-step syntheses or to introduce a specific acyl moiety that is integral to the target molecule's function.[6] The resulting N-acyl derivatives are typically stable, crystalline solids, which facilitates their purification.

Reaction Workflow: N-Acylation

Caption: General workflow for the N-acylation of 2,3-Difluoro-5-methylaniline.

Protocol 1: Synthesis of N-Acetyl-2,3-difluoro-5-methylaniline

This protocol describes the acetylation of 2,3-Difluoro-5-methylaniline using acetyl chloride in the presence of a base to neutralize the HCl byproduct.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |

| 2,3-Difluoro-5-methylaniline | 143.14 | 10.0 | 1.43 g |

| Acetyl Chloride | 78.50 | 11.0 | 0.78 mL |

| Pyridine | 79.10 | 12.0 | 0.97 mL |

| Dichloromethane (DCM) | - | - | 50 mL |

| 1 M Hydrochloric Acid | - | - | 20 mL |

| Saturated Sodium Bicarbonate Solution | - | - | 20 mL |

| Brine | - | - | 20 mL |

| Anhydrous Magnesium Sulfate | - | - | - |

Procedure:

-

Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,3-Difluoro-5-methylaniline (1.43 g, 10.0 mmol) and pyridine (0.97 mL, 12.0 mmol) in 40 mL of dichloromethane (DCM).

-

Reaction: Cool the solution to 0 °C in an ice bath. Add acetyl chloride (0.78 mL, 11.0 mmol) dropwise to the stirred solution over 10 minutes. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.

-

Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 20 mL of 1 M HCl, 20 mL of water, 20 mL of saturated sodium bicarbonate solution, and 20 mL of brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield N-acetyl-2,3-difluoro-5-methylaniline as a white to off-white solid.

II. N-Sulfonylation: Formation of Sulfonamides

N-sulfonylation of 2,3-Difluoro-5-methylaniline leads to the formation of a sulfonamide linkage, a key functional group in many pharmaceutical agents due to its ability to act as a hydrogen bond donor and acceptor.[7][8][9] This reaction is crucial in the synthesis of various drug candidates, including analogs of the COX-2 inhibitor celecoxib.[10]

Reaction Workflow: N-Sulfonylation

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 5. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Note & Protocol: N-Alkylation of 2,3-Difluoro-5-methylaniline

Abstract

This document provides a comprehensive guide for the N-alkylation of 2,3-Difluoro-5-methylaniline, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The unique electronic properties of this aniline, imparted by the vicinal fluorine atoms and the electron-donating methyl group, necessitate a carefully optimized protocol. This guide details a robust and broadly applicable method for the synthesis of N-alkylated 2,3-Difluoro-5-methylaniline derivatives using alkyl halides. We will delve into the causality behind the experimental choices, provide a self-validating protocol, and offer insights into alternative methodologies such as reductive amination.

Introduction: The Chemical Context

2,3-Difluoro-5-methylaniline is a valuable building block in medicinal chemistry. The introduction of alkyl groups onto the nitrogen atom is a critical synthetic transformation that allows for the modulation of a molecule's physicochemical properties, including lipophilicity, solubility, and metabolic stability. The presence of two electron-withdrawing fluorine atoms decreases the nucleophilicity of the aniline's nitrogen atom, making N-alkylation more challenging than for simple anilines.[1] This guide provides a detailed protocol to overcome this challenge and achieve efficient N-alkylation.

Reaction Principle: Nucleophilic Substitution

The N-alkylation of 2,3-Difluoro-5-methylaniline with an alkyl halide proceeds via a classical SN2 (bimolecular nucleophilic substitution) mechanism. The lone pair of electrons on the nitrogen atom of the aniline acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. A base is crucial to deprotonate the resulting ammonium salt, which regenerates the neutral N-alkylated product and drives the reaction to completion.[1][2]

Experimental Protocol: N-Alkylation with Alkyl Halides

This protocol provides a standardized procedure for the N-alkylation of 2,3-Difluoro-5-methylaniline.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 2,3-Difluoro-5-methylaniline | ≥98% | Commercially Available | --- |

| Alkyl Halide (e.g., Iodomethane) | Reagent Grade | Commercially Available | Highly reactive, handle with care. |

| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercially Available | Ensure it is finely powdered and dry. |

| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available | Use a dry solvent for best results. |

| Ethyl Acetate | ACS Grade | Commercially Available | For extraction. |

| Brine (saturated NaCl solution) | --- | Prepared in-house | For washing. |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Commercially Available | For drying. |

Equipment

-

Round-bottom flask equipped with a magnetic stir bar and reflux condenser

-

Heating mantle with a temperature controller

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard laboratory glassware (separatory funnel, beakers, graduated cylinders)

-

Rotary evaporator

-

Flash column chromatography system

Step-by-Step Procedure

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 2,3-Difluoro-5-methylaniline (1.0 eq).

-

Solvent and Base Addition: Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the aniline, followed by the addition of anhydrous potassium carbonate (2.0-3.0 eq).

-

Addition of Alkylating Agent: Add the alkyl halide (1.1-1.5 eq) dropwise to the stirring suspension at room temperature.

-

Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water.[1]

-

Extraction: Extract the aqueous layer three times with ethyl acetate.[1]

-

Washing: Combine the organic layers and wash with deionized water, followed by brine.[1]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.[1]

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a suitable gradient of hexanes and ethyl acetate to isolate the desired N-alkylated product.[1]

Characterization

The purified product should be characterized by NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry to confirm its identity and purity.[1]

Causality Behind Experimental Choices

-

Base: Potassium carbonate is a mild, non-nucleophilic base that is effective in deprotonating the ammonium salt formed during the reaction without competing in the nucleophilic substitution.[1]

-